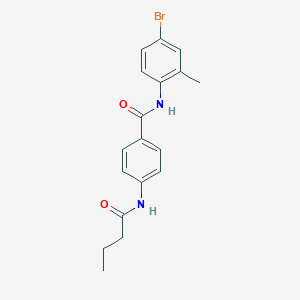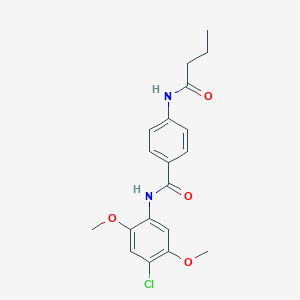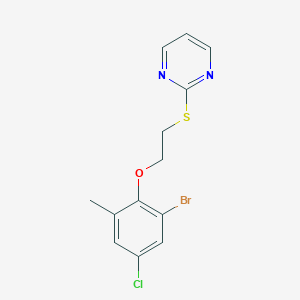![molecular formula C25H20ClN5O2S B215556 N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide](/img/structure/B215556.png)
N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide, also known as AC-93253, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound binds to a specific protein target, inhibiting its activity and leading to a range of physiological effects. In
Mechanism of Action
N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide binds to a specific protein target, inhibiting its activity. The protein target is involved in a range of physiological processes, including cell proliferation, inflammation, and apoptosis. By inhibiting the activity of this protein, N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide can modulate these processes and lead to a range of physiological effects.
Biochemical and Physiological Effects
N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide has been shown to have a range of biochemical and physiological effects. In cancer models, the compound has been shown to inhibit cell proliferation and induce apoptosis. In inflammation models, N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease models, the compound has been shown to protect against neuronal damage and improve cognitive function. These effects are thought to be mediated through the inhibition of the protein target.
Advantages and Limitations for Lab Experiments
N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. The compound has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also limitations to using N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide in lab experiments. The compound may have off-target effects, and its activity may be influenced by factors such as pH and temperature.
Future Directions
There are several future directions for the study of N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide. One direction is to further explore the therapeutic potential of the compound in different disease models. Another direction is to optimize the synthesis and modification of N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide to improve its efficacy and reduce off-target effects. Additionally, the protein target of N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide could be further characterized to better understand its role in physiological processes. Finally, the safety and efficacy of N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide in humans will need to be further evaluated in clinical trials.
Synthesis Methods
The synthesis of N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide is a complex process that involves several steps. The starting material is 4-chlorobenzaldehyde, which is reacted with aniline in the presence of a base to form the corresponding Schiff base. This intermediate is then reacted with 6-(4-chlorophenylthiomethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde in the presence of a base to form the final product, N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide. The synthesis of N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide has been optimized to improve yield and purity, and the compound is now readily available for research purposes.
Scientific Research Applications
N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific protein target, leading to a range of physiological effects. N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide has been studied in a variety of disease models, including cancer, inflammation, and neurodegenerative diseases. The compound has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
properties
Product Name |
N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide |
|---|---|
Molecular Formula |
C25H20ClN5O2S |
Molecular Weight |
490 g/mol |
IUPAC Name |
(NE)-N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide |
InChI |
InChI=1S/C25H20ClN5O2S/c26-18-11-13-21(14-12-18)34-16-20-15-22(32)29-24(28-20)31-25(27-19-9-5-2-6-10-19)30-23(33)17-7-3-1-4-8-17/h1-15H,16H2,(H3,27,28,29,30,31,32,33) |
InChI Key |
UDRDFUMXZFLKPS-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/N=C(\NC2=CC=CC=C2)/NC3=NC(=O)C=C(N3)CSC4=CC=C(C=C4)Cl |
SMILES |
C1=CC=C(C=C1)C(=O)N=C(NC2=CC=CC=C2)NC3=NC(=O)C=C(N3)CSC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C(NC2=CC=CC=C2)NC3=NC(=O)C=C(N3)CSC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B215473.png)
![2-(2,4-dichlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B215475.png)
![2-(4-chlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B215476.png)
![3-(benzoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215478.png)
![4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B215480.png)


![4-(butyrylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B215486.png)


![N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine](/img/structure/B215495.png)


![N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B215498.png)